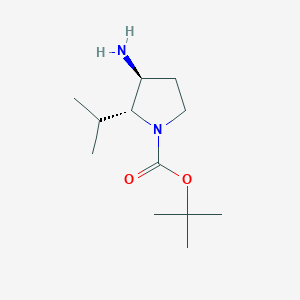

![molecular formula C15H13NO5S2 B2670974 (Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate CAS No. 300812-74-2](/img/structure/B2670974.png)

(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

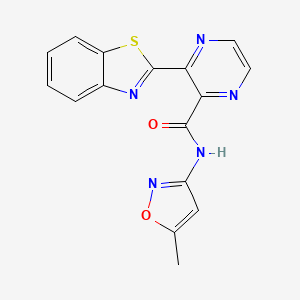

“(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate” is a compound that has been studied for its potential anticonvulsant activities . It is a derivative of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one .

Synthesis Analysis

The compound is synthesized as part of a series of N-substituted (Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxothiazolidin-4-one derivatives . These derivatives are designed and tested for their anticonvulsant activity .Molecular Structure Analysis

The molecular structure of the compound is complex. The asymmetric unit of the title molecule consists of two molecules differing slightly in conformation and in their intermolecular interactions in the solid . The dihedral angle between the benzene and dioxolane rings is 0.20 (7)° in one molecule and 0.31 (7)° in the other .Chemical Reactions Analysis

The compound is part of a series of derivatives that are designed, synthesized, and tested for anticonvulsant activity . The reactions involved in the synthesis of these derivatives are complex and involve multiple steps .Physical And Chemical Properties Analysis

The compound is a part of a series of derivatives with complex physical and chemical properties. The crystal structure of the compound is monoclinic, P21 (no. 4), with lattice parameters a = 9.1511 (4) Å, b = 5.6679 (3) Å, c = 16.7731 (9) Å, β = 93.435 (2)° .Applications De Recherche Scientifique

Anticancer Activity

A series of substituted (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidin-2,4-diones and (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)-2-iminothiazolidin-4-ones, structurally related to the queried compound, have been synthesized and evaluated for in vitro cytotoxicity against a panel of 60 human tumor cell lines. One compound exhibited potent growth inhibition against melanoma and ovarian cancer cells, suggesting that analogs of this chemical structure could serve as lead compounds for antitumor agents (Penthala, Reddy, & Crooks, 2011).

Synthesis and Chemical Reactions

Reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides have been explored, leading to various compounds, including Z-2,4-dioxo analogues and 1,4,2,5-dioxadiazines. These findings reveal potential pathways for the synthesis of novel compounds with therapeutic applications (Kandeel & Youssef, 2001).

Electrochemical Properties

Electrochemical characterization of (Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones was conducted, revealing that the redox potential of these compounds is influenced by the number and position of the alkyl groups. This research suggests potential applications in developing complexing ligands for heavy metal ions from aqueous solutions (Ungureanu et al., 2021).

Antimicrobial Activity

The study of benzothiazoles, a class related to the queried compound, has shown potent antimicrobial agents. A specific scaffold was used for synthesizing derivatives with antimicrobial activity, indicating the potential for designing new antimicrobial agents based on the chemical structure of the queried compound (Abbas et al., 2014).

Mécanisme D'action

Propriétés

IUPAC Name |

methyl 3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5S2/c1-19-13(17)4-5-16-14(18)12(23-15(16)22)7-9-2-3-10-11(6-9)21-8-20-10/h2-3,6-7H,4-5,8H2,1H3/b12-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFCQCVLPAEKCI-GHXNOFRVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCN1C(=O)/C(=C/C2=CC3=C(C=C2)OCO3)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Phenoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2670893.png)

![3-(4-Ethoxyphenyl)spiro[1,3-thiazolidine-2,3'-indoline]-4,7-dione](/img/structure/B2670894.png)

![ethyl 4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2670900.png)

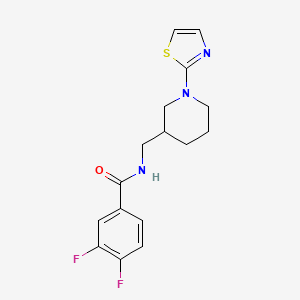

![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2670908.png)

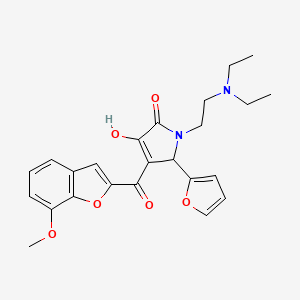

![ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate](/img/structure/B2670912.png)

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2670914.png)